3,3',4',5-Tetramethyldiphenyl ether

Description

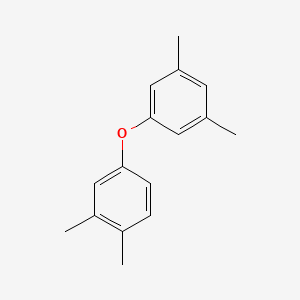

3,3',4',5-Tetramethyldiphenyl ether is a synthetic aromatic ether characterized by four methyl substituents on the biphenyl backbone at positions 3, 3', 4', and 5. Methyl substitution enhances steric hindrance and thermal stability compared to unsubstituted diphenyl ethers, making it suitable for high-performance industrial applications .

Properties

Molecular Formula |

C16H18O |

|---|---|

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-(3,4-dimethylphenoxy)-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18O/c1-11-7-12(2)9-16(8-11)17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |

InChI Key |

MDGJVBTVCHRAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Diphenyl Ethers: Methyl vs. Bromo vs. Methoxy

The table below compares key features of 3,3',4',5-tetramethyldiphenyl ether with other substituted diphenyl ethers:

Key Observations :

- Methyl Substitution : Methyl groups increase rigidity and thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a melting point of 104–106°C and epoxy functionality for crosslinking ).

- Brominated Analogues : Bromine substituents enhance flame retardancy but raise environmental concerns due to persistence and toxicity .

- Natural Derivatives : Hydroxyl or methoxy groups in plant-derived diphenyl ethers (e.g., 4,4'-dihydroxydibenzyl ether) enable biological activities like anti-inflammatory effects .

Glycidyl Ether Derivatives

3,3',5,5'-Tetramethylbiphenyl diglycidyl ether (CAS 85954-11-6), a closely related epoxy resin precursor, shares structural similarities with the target compound but includes glycidyl groups. Key differences include:

Naturally Occurring Lignans and Phenylpropanoids

Plant-derived diphenyl ethers, such as erythro-guaiacylglycerol-β-coniferyl ether () and juglansol A (), exhibit complex substitution patterns (e.g., hydroxyl, methoxy, glycosides). These compounds often display bioactivity but lack the thermal stability required for industrial use.

Physical and Chemical Properties

While direct data on this compound are sparse, inferences can be drawn from analogues:

- Thermal Stability : Methyl groups reduce chain mobility, enhancing thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a Tg > 150°C ).

- Solubility : Methyl substitution increases hydrophobicity compared to hydroxylated or brominated analogues.

- Reactivity : Ether linkages are susceptible to acid-catalyzed cleavage, but steric hindrance from methyl groups may slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.